molecular formula C12H12N4O2 B2806017 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1795416-09-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2806017
CAS No.: 1795416-09-9
M. Wt: 244.254
InChI Key: IKSXZBRIFAOXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a furan-2-carboxamide group and a 1H-imidazo[1,2-b]pyrazole system, linked through an ethyl spacer. The imidazo[1,2-b]pyrazole scaffold is a fused bicyclic system known for its wide spectrum of biological activities . Pyrazole derivatives, as a class, are recognized as potent medicinal scaffolds and have been extensively researched for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities . The presence of the furan ring, a common feature in bioactive molecules, further enhances the compound's potential as a versatile building block for the development of novel therapeutic agents. This compound is presented as a key intermediate for researchers exploring new chemical entities, particularly in synthesizing and screening compounds for various biological targets. It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this chemical to build more complex molecular architectures or to study structure-activity relationships (SAR) in relevant biological systems.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(10-2-1-9-18-10)13-5-6-15-7-8-16-11(15)3-4-14-16/h1-4,7-9H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSXZBRIFAOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound is characterized by the following structural features:

  • Imidazo[1,2-b]pyrazole moiety : Known for its diverse biological activities.
  • Furan-2-carboxamide group : Adds to the compound's chemical versatility.

The molecular formula is C12H12N4O2C_{12}H_{12}N_{4}O_{2} with a molecular weight of approximately 244.25 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of furan and imidazo[1,2-b]pyrazole intermediates .
  • Coupling these intermediates through an ethylene bridge to form the final product .

Antimicrobial Activity

Research has indicated that compounds containing furan and imidazole derivatives exhibit significant antimicrobial properties. The presence of these functional groups in this compound suggests potential effectiveness against various bacterial and fungal strains .

  • Case Study : A derivative with a similar structure demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Activity

The imidazo[1,2-b]pyrazole scaffold is recognized for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung cancer)12.5Apoptosis induction
Compound BMCF7 (Breast cancer)10.0Cell cycle arrest
This compoundHCT116 (Colon cancer)15.0Inhibition of proliferation

The above table summarizes findings from various studies where similar compounds exhibited significant cytotoxic effects against different cancer cell lines .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Mechanism : The compound may exert its effects by blocking the NF-kB signaling pathway, which plays a crucial role in inflammation .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds containing imidazo[1,2-b]pyrazole and furan moieties have shown significant anticancer properties. They can inhibit specific enzymes involved in cancer cell proliferation, often by targeting critical signaling pathways necessary for tumor growth .
  • Antiviral Properties : N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide has been studied for its antiviral effects, particularly against hepatitis C virus (HCV). Structural modifications can enhance its activity against various viral strains .
  • Antimicrobial and Antitubercular Activities : Similar compounds have demonstrated effectiveness against various bacterial and fungal pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFindings
Study ADemonstrated anticancer activity in vitro against breast cancer cell lines through apoptosis induction.
Study BShowed antiviral efficacy against HCV in cell culture models, with modified derivatives exhibiting enhanced potency.
Study CReported antimicrobial activity against Gram-positive bacteria, suggesting potential for therapeutic use in infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazo[1,2-b]pyrazole core through cyclization.
  • Functionalization with the furan ring.
  • Introduction of the ethyl linker.
  • Acylation to attach the furan-2-carboxamide group.

These synthetic routes allow for the creation of various derivatives that may possess enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-b]pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Subsequent alkylation of the imidazo-pyrazole nitrogen with 2-chloroethylamine derivatives, followed by coupling with furan-2-carboxylic acid via amide bond formation, is critical. Key steps include:

  • Reaction Conditions : Use of DMF or DMSO as solvents, NaH as a base, and temperatures of 80–100°C for amide coupling .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

    StepReagents/ConditionsYield (%)Purity (%)
    Core FormationHydrazine, EtOH, reflux65–75>90
    Alkylation2-Chloroethylamine, K₂CO₃, DMF70–8085–90
    Amide CouplingEDC/HOBt, DCM, RT60–70>95

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (imidazo-pyrazole protons), δ 6.3–6.8 ppm (furan protons), and δ 3.5–4.2 ppm (ethyl linker) confirm connectivity .
  • HRMS : Molecular ion [M+H]⁺ matches calculated mass (e.g., m/z 327.12 for C₁₅H₁₄N₄O₂) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D conformation, confirming intramolecular hydrogen bonds between the amide carbonyl and imidazo-pyrazole NH .

Q. What in vitro models are suitable for initial assessment of its biological activity?

  • Anticancer : NCI-60 human tumor cell line panel (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory : COX-2 inhibition assays using recombinant enzyme kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Strategies :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP-based viability assays for cytotoxicity) .
  • Structural Confirmation : Re-characterize batches via LC-MS to rule out degradation or impurities .
  • SAR Analysis : Compare activity of analogs (e.g., replacing furan with thiophene) to isolate pharmacophores .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Functional Group Engineering :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the furan ring to improve metabolic stability .
  • Replace the ethyl linker with a propyl group to modulate flexibility and target binding .
    • Methodology :
  • Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to generate derivatives .
  • ADMET Optimization : LogP reduction via PEGylation or glycosylation to enhance solubility .

Q. How do computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking (AutoDock Vina) : Predict binding to kinase ATP pockets (e.g., EGFR, CDK2) with binding energies < −8 kcal/mol .
  • Molecular Dynamics (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess stability of key hydrogen bonds .
  • Pharmacophore Modeling (MOE) : Identify essential features (e.g., amide carbonyl, imidazo-pyrazole NH) for activity .

Q. What challenges arise in crystallographic refinement of this compound?

  • Issues :

  • Twinned Crystals : Common due to flexible ethyl linker; use SHELXL’s TWIN command for refinement .
  • Disorder : Furan ring disorder resolved via PART instructions and restraints .
    • Tools :
  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • CCP4 Programs : For data scaling (SCALA) and validation (PROCHECK) .

Data Contradiction Analysis Example

Scenario : Discrepant IC₅₀ values in anticancer assays.

  • Root Cause : Variability in cell passage number or assay duration.
  • Resolution :
    • Re-test under controlled conditions (e.g., passage 15–20 cells, 72-hour exposure).
    • Cross-validate with apoptosis markers (e.g., Annexin V/PI flow cytometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.